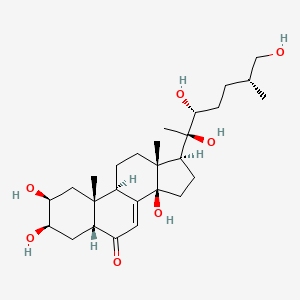

25R-Inokosterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27+/m1/s1 |

InChI Key |

JQNVCUBPURTQPQ-LQRAUZPRSA-N |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanism of 25R-Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a phytoecdysteroid, a class of plant-derived steroids structurally similar to insect molting hormones. Like other ecdysteroids, its primary mechanism of action is the activation of the Ecdysone (B1671078) Receptor (EcR), a nuclear receptor that plays a critical role in arthropod development. This document provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies associated with this compound and related ecdysteroids. While specific quantitative binding and activity data for the 25R isomer of Inokosterone are not extensively available in public literature, this guide consolidates the established principles of ecdysteroid action, supported by data from closely related compounds, to provide a comprehensive technical resource.

Core Mechanism of Action: Ecdysone Receptor Agonism

The principal molecular target of this compound is the Ecdysone Receptor (EcR), a ligand-activated transcription factor.[1] The functional receptor is a non-covalent heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), which is the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1] For high-affinity ligand binding to occur, EcR must be dimerized with USP.[1]

Upon binding of an agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor complex undergoes a conformational change. This activated heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[1] This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcriptional activation of a cascade of genes responsible for processes such as molting and metamorphosis in insects.[1]

The Ecdysone Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of the hormone to the EcR/USP heterodimer within the cell nucleus. This ligand-receptor interaction triggers a downstream cascade of gene activation. Key early-response genes that are directly activated include Broad-Complex (Br-C), E74, and E75. These genes encode transcription factors that, in turn, regulate a larger set of late-response genes, orchestrating the complex biological processes of development.

Quantitative Activity of Ecdysteroids

While specific binding affinity (Kd) and half-maximal effective concentration (EC50) values for this compound are not readily found in the surveyed literature, data from other potent phytoecdysteroids illustrate the high affinity and activity characteristic of this class of molecules. Ponasterone A, for instance, is a well-characterized phytoecdysteroid that often serves as a benchmark in ecdysone receptor assays.

| Compound | Receptor/Cell Line | Parameter | Value | Reference |

| Ponasterone A | Chilo suppressalis EcR/USP | Kd | 1.2 nM | [2] |

| Ponasterone A | Dipteran (S2) Cells | -logEC50 | 5.57 | [3] |

| Ponasterone A | Lepidopteran (Sf9) Cells | -logEC50 | 5.27 | [3] |

| 20-Hydroxyecdysone | Dipteran (S2) Cells | -logEC50 | 4.9 | [3] |

| 20-Hydroxyecdysone | Lepidopteran (Sf9) Cells | -logEC50 | 4.21 | [3] |

| Tebufenozide (non-steroidal) | Lepidopteran (Sf9) Cells | -logEC50 | 5.1 | [3] |

Note: A higher -logEC50 value indicates greater potency. Ponasterone A demonstrates approximately 10-fold higher activity than 20-Hydroxyecdysone.[3]

Experimental Protocols

The activity of this compound and other ecdysteroids is typically quantified using in vitro assays such as competitive radioligand binding assays and luciferase reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ecdysteroid (typically [3H]-Ponasterone A) for binding to the EcR/USP heterodimer.

Detailed Methodology:

-

Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed as fusion proteins (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

-

Heterodimer Formation: Purified EcR-LBD and USP-LBD are mixed in equimolar amounts to allow for the formation of the heterodimer complex.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent).

-

Competition Reaction: A constant concentration of the EcR/USP complex and a constant concentration of [3H]-Ponasterone A (typically at a concentration close to its Kd) are incubated with varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters (which retain the protein-ligand complex) followed by washing.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (luciferase).

Detailed Methodology:

-

Cell Culture: An appropriate cell line, often from insects (e.g., Drosophila S2, Spodoptera frugiperda Sf9) or mammals (e.g., HEK293T), is cultured under standard conditions.[4] Mammalian cells are used to avoid interference from endogenous ecdysone signaling pathways.[5]

-

Transient Transfection: The cells are co-transfected with several plasmids:

-

An EcR expression vector : Encodes the ecdysone receptor protein.

-

A USP expression vector : Encodes the ultraspiracle protein.

-

A reporter plasmid : Contains the luciferase gene downstream of a promoter with multiple copies of the Ecdysone Response Element (EcRE).

-

A control plasmid (optional but recommended): Expresses a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), the transfected cells are treated with various concentrations of the test compound (this compound). A known agonist like Ponasterone A is used as a positive control.

-

Incubation: Cells are incubated with the compounds for a specific period (e.g., 24-48 hours) to allow for receptor activation and luciferase expression.

-

Cell Lysis: The cells are washed and then lysed using a specific lysis buffer that preserves luciferase activity.

-

Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase substrate solution is added, and the resulting luminescence is measured. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. The data are plotted as fold induction versus the logarithm of the compound concentration, and the EC50 value is determined using non-linear regression.

Conclusion

This compound functions as an agonist of the ecdysone receptor, activating the canonical insect steroid hormone signaling pathway. By forming a heterodimer with USP, it binds to EcREs and initiates a transcriptional cascade that regulates key developmental processes. While quantitative data specifically for the 25R isomer are sparse, the well-established methodologies of competitive binding and reporter gene assays provide robust platforms for its characterization. The high activity of related phytoecdysteroids like Ponasterone A suggests that this compound is likely a potent activator of this pathway, making it a valuable molecule for research in insect endocrinology and for the development of selective insect growth regulators. Further studies are required to precisely quantify its binding affinity and functional potency across different insect species.

References

- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 25R-Inokosterone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential pharmacological activities. As a stereoisomer of inokosterone (B78545), its specific biological functions and therapeutic applications are areas of active investigation. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in the plant kingdom, with significant concentrations identified in the roots of Achyranthes bidentata and various species of the genus Silene.

Achyranthes bidentata

Achyranthes bidentata, a species in the Amaranthaceae family, is a well-documented and prominent source of this compound.[1] The roots of this plant, a staple in traditional Chinese medicine, contain a complex mixture of phytoecdysteroids, including both this compound and its epimer, 25S-Inokosterone.[1][2]

Silene Species

The genus Silene, belonging to the Caryophyllaceae family, is another notable source of a diverse array of phytoecdysteroids. While the specific concentration of this compound can vary between different Silene species, the genus is recognized for its rich phytoecdysteroid profile, making it a valuable target for natural product isolation.

Table 1: Quantitative Analysis of Phytoecdysteroids in Achyranthes bidentata

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| β-ecdysterone | 0.1 - 1.5 | HPLC-UV | [3] |

| This compound | Data not explicitly quantified in reviewed literature | HPLC-UV | [3] |

| 25S-Inokosterone | Data not explicitly quantified in reviewed literature | HPLC-UV | |

| Ginsenoside Ro | Data not explicitly quantified in reviewed literature | HPLC-UV | |

| Chikusetsu saponin (B1150181) IVa | Data not explicitly quantified in reviewed literature | HPLC-UV |

Note: While HPLC methods for the quantitative analysis of major phytoecdysteroids in Achyranthes bidentata have been established, specific concentration values for this compound were not consistently reported in the reviewed literature. The table reflects the compounds analyzed, and further targeted quantitative studies are required to establish precise concentration ranges for this compound.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and various chromatographic techniques. The polar nature of ecdysteroids necessitates methods that can effectively separate them from other polar plant constituents.

General Extraction Procedure

A common initial step is the solvent extraction of the dried and powdered plant material (e.g., roots of Achyranthes bidentata).

Experimental Protocol: Solvent Extraction

-

Maceration: The powdered plant material is macerated with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: To remove non-polar impurities, the crude extract is subjected to solvent-solvent partitioning. A common method involves partitioning between n-hexane and water (or a methanol-water mixture). The more polar ecdysteroids, including this compound, will preferentially partition into the aqueous or hydroalcoholic phase.

Chromatographic Purification

Following initial extraction and partitioning, a series of chromatographic steps are employed for the isolation and purification of this compound.

Experimental Protocol: Column Chromatography

-

Initial Fractionation: The polar fraction from solvent partitioning is subjected to column chromatography on a stationary phase such as silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient elution system with increasing solvent polarity is used to separate the components. For example, a gradient of chloroform-methanol or water-acetonitrile can be employed.

-

Further Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis. These fractions are then pooled and subjected to further rounds of chromatography, often using different stationary phases or solvent systems to achieve higher purity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial step for obtaining highly purified this compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is typical. For instance, an isocratic elution with 85:15 (v/v) water (containing 0.1% formic acid) and acetonitrile has been reported for the separation of inokosterone epimers.

-

Detection: UV detection at a wavelength of around 245 nm is suitable for ecdysteroids.

-

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min. For preparative HPLC, the flow rate would be scaled up accordingly.

Experimental Protocol: Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample.

-

Solvent System Selection: A suitable two-phase solvent system is selected where the target compound has an appropriate partition coefficient (K). The selection of the solvent system is critical for a successful separation.

-

Operation: The CCC instrument is filled with the stationary phase, and the mobile phase is pumped through the coiled column. The sample is injected, and the components are separated based on their differential partitioning between the two liquid phases.

-

Fraction Collection: The eluent is collected in fractions, and those containing the purified this compound are identified by analytical methods like HPLC.

Table 2: Summary of a Representative HPLC Method for Phytoecdysteroid Analysis

| Parameter | Specification |

| Column | YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm) |

| Mobile Phase | 0.1% formic acid in water : acetonitrile (85:15, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Reference |

Signaling Pathways

The biological effects of this compound are believed to be mediated through its interaction with cellular signaling pathways. As a phytoecdysteroid, its mechanism of action is often compared to that of insect molting hormones, which act via nuclear receptors. Furthermore, emerging evidence suggests a potential interplay with key metabolic signaling pathways like the mTOR pathway.

Ecdysteroid Signaling Pathway

In insects, ecdysteroids bind to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. It is hypothesized that phytoecdysteroids like this compound may exert some of their biological effects in other organisms through analogous nuclear receptor signaling.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Some studies on other phytoecdysteroids suggest a potential interaction with the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of protein synthesis and cell survival. While direct evidence for this compound's modulation of the mTOR pathway is still under investigation, it represents a plausible mechanism for some of its reported biological activities.

Experimental Workflow Overview

The following diagram provides a logical overview of the key stages involved in the isolation and purification of this compound from a natural source.

References

Delving into the Unknown: A Technical Guide to the Pharmacokinetics and Bioavailability of Ecdysteroids, with a Focus on the Scarcity of 25R-Inokosterone Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the topic of the pharmacokinetics and bioavailability of 25R-Inokosterone. However, a comprehensive review of the current scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this document will provide a detailed overview of the pharmacokinetics and bioavailability of the broader class of phytoecdysteroids, using the most studied ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), as a primary surrogate. The principles, methodologies, and findings discussed herein are intended to provide a foundational understanding that can be applied to future research on this compound and other ecdysteroids.

Introduction to Ecdysteroids and this compound

Phytoecdysteroids are a class of naturally occurring steroid hormones found in plants, where they are thought to provide defense against insect herbivores.[1][2][3][4] Structurally similar to insect molting hormones, these compounds have garnered significant interest for their potential pharmacological effects in mammals, including anabolic, adaptogenic, anti-diabetic, and hepatoprotective properties.[1] this compound is a specific phytoecdysteroid, and like other members of its class, its therapeutic potential is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Understanding these processes is critical for determining its bioavailability and designing effective dosing regimens.

Despite the growing interest in phytoecdysteroids, detailed pharmacokinetic studies on many of these compounds, including this compound, are conspicuously absent from the published literature. This guide, therefore, aims to consolidate the available knowledge on ecdysteroid pharmacokinetics, drawing heavily on data from studies of 20-hydroxyecdysone, to provide a framework for future investigations into this compound.

Pharmacokinetics of Ecdysteroids: A General Overview

The study of how a drug moves through the body is fundamental to its development. For ecdysteroids, while the data is limited, some key characteristics of their pharmacokinetic profile have been elucidated.

Following oral administration, ecdysteroids are absorbed from the gastrointestinal tract. However, their bioavailability appears to be relatively low. Studies in mice have shown that a significant portion of ingested 20-hydroxyecdysone remains within the digestive tract. The exact mechanisms of absorption are not fully understood but are a critical area for future research to enhance the therapeutic efficacy of these compounds.

Once absorbed, ecdysteroids are distributed throughout the body. The extent and pattern of this distribution are not well-documented. For any therapeutic agent, understanding its distribution to target tissues is paramount.

Ecdysteroids undergo extensive metabolism, primarily in the large intestine and the liver. The metabolic fate of ingested 20-hydroxyecdysone has been studied in rodents, revealing several key transformations:

-

14-Dehydroxylation: A primary metabolic pathway is the removal of the hydroxyl group at the C-14 position, a reaction likely carried out by gut bacteria.

-

Reduction: The 6-keto group can be reduced.

-

Conjugation: In the liver, ecdysteroids and their metabolites can undergo glucuronide conjugation, which facilitates their excretion.

An interesting aspect of ecdysteroid metabolism is the evidence for an enterohepatic cycle, where metabolites are excreted in the bile, deconjugated in the intestine, and then reabsorbed. This process can prolong the presence of the compounds in the body, albeit at low concentrations.

Ecdysteroids and their metabolites are eliminated from the body through both urine and feces. A study in humans following a single oral dose of 50 mg of ecdysterone found that approximately 18% of the dose was excreted in the urine as unchanged ecdysterone, with smaller amounts of its metabolites, 14-deoxy-ecdysterone (2.3%) and 14-deoxy-poststerone (1.5%), also being detected.

Quantitative Pharmacokinetic Data for Ecdysteroids

The available quantitative data on ecdysteroid pharmacokinetics is sparse. The following table summarizes key parameters reported for 20-hydroxyecdysone in humans. It is crucial to note that these values may not be representative of this compound.

| Parameter | Species | Dose | Value | Reference |

| Elimination Half-Life (t½) | Human | 0.2 mg/kg (oral) | ~9 hours | |

| Urinary Excretion (Cumulative) | Human | 50 mg (oral) | 18% (unchanged ecdysterone) | |

| Maximum Urinary Concentration (Cmax) | Human | 50 mg (oral) | 4.4–30.0 µg/mL | |

| Time to Maximum Urinary Concentration (Tmax) | Human | 50 mg (oral) | 2.8–8.5 hours |

Experimental Protocols for Ecdysteroid Pharmacokinetic Studies

To facilitate future research on this compound, this section outlines a general experimental protocol for a pharmacokinetic study, based on methodologies used for other ecdysteroids.

Rodents (mice or rats) are commonly used for initial in vivo pharmacokinetic studies. The choice of species should be justified based on metabolic similarities to humans, where known.

-

Compound Preparation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

-

Dose Selection: A range of doses should be investigated to assess dose-proportionality.

-

Administration: The compound is administered to the animals, and the precise time of administration is recorded.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).

A validated, sensitive, and specific analytical method is crucial for the accurate quantification of the parent drug and its metabolites in biological matrices.

-

Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

-

Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Visualizing Key Processes

To aid in the conceptual understanding of ecdysteroid pharmacokinetics and the experimental approaches used to study them, the following diagrams are provided.

Caption: General ADME pathway of orally administered ecdysteroids.

References

- 1. mdpi.com [mdpi.com]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | Semantic Scholar [semanticscholar.org]

25R-Inokosterone: A Deep Dive into its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones, are increasingly recognized for their significant role in plant defense. Among these, 25R-Inokosterone, an isomer of the more common 25S-Inokosterone, presents a compelling case for investigation. This technical guide synthesizes the current understanding of this compound's involvement in plant defense mechanisms, providing an in-depth analysis of its extraction, quantification, and putative biological functions. While direct quantitative data on its specific antifeedant and antifungal activities remain nascent, this paper outlines the established experimental frameworks for such evaluations and explores its potential interactions with key plant defense signaling pathways, including those mediated by jasmonic acid, salicylic (B10762653) acid, and brassinosteroids. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic and agrochemical potential of this intriguing molecule.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Phytoecdysteroids, including this compound, represent a fascinating component of this defense strategy. These compounds are structural analogues of ecdysteroids, the hormones that govern molting and metamorphosis in arthropods. The presence of phytoecdysteroids in plants is thought to disrupt the endocrine functions of insect predators, thereby providing a protective advantage.

This compound is a stereoisomer of inokosterone (B78545), distinguished by the configuration at the C-25 position. It has been successfully isolated from the roots of Achyranthes bidentata Blume, a plant with a history of use in traditional medicine.[1][2] While research has often focused on the more abundant phytoecdysteroids, the unique stereochemistry of this compound warrants a dedicated examination of its bioactivity and mechanism of action within the plant's defense network. This guide will provide a comprehensive overview of the current knowledge and future research directions for this promising natural compound.

Biosynthesis of this compound

The biosynthesis of phytoecdysteroids, including this compound, is a complex process that is not yet fully elucidated. However, it is generally accepted that they are derived from the isoprenoid pathway, starting from acetyl-CoA. The pathway proceeds through the formation of mevalonate (B85504) and then geranyl pyrophosphate, which is a precursor to a wide array of terpenes and steroids.

While the specific enzymatic steps leading to this compound are not detailed in the current literature, the general pathway for phytoecdysteroid biosynthesis is believed to involve a series of hydroxylations, oxidations, and isomerizations of a sterol precursor, likely cholesterol or a related phytosterol. The stereospecific configuration at C-25 is determined by a specific enzymatic reaction late in the biosynthetic pathway.

A proposed logical workflow for the biosynthesis is as follows:

Caption: Proposed biosynthetic pathway of this compound.

Role in Plant Defense Mechanisms

The primary defensive role attributed to phytoecdysteroids is their ability to act as antifeedants and growth disruptors against insect herbivores. By mimicking insect molting hormones, these compounds can interfere with the normal developmental processes of non-adapted insects, leading to reduced feeding, developmental abnormalities, and mortality.

Defense Against Insect Herbivores

While specific quantitative data for this compound's antifeedant activity against key insect pests like Spodoptera litura is not yet available in the public domain, the general mechanism is understood. Ingestion of plant material containing phytoecdysteroids can lead to premature and incomplete molting, resulting in the death of the insect. The effectiveness of this defense depends on the concentration of the phytoecdysteroid in the plant tissue and the sensitivity of the insect species.

Defense Against Plant Pathogens

The role of phytoecdysteroids in defending against plant pathogens is less well-established. However, some studies suggest that these compounds may possess antifungal or antibacterial properties. Further research is needed to determine the direct antimicrobial activity of this compound against common plant pathogens such as Fusarium oxysporum and to elucidate the underlying mechanisms.

Experimental Protocols

Extraction and Purification of this compound from Achyranthes bidentata

Objective: To isolate and purify this compound from the roots of Achyranthes bidentata.

Materials:

-

Dried and powdered roots of Achyranthes bidentata

-

Ethanol (B145695) (95%)

-

n-Hexane

-

Ethyl acetate

-

Butanol

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction:

-

Macerate the powdered root material with 95% ethanol at room temperature.

-

Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and butanol.

-

The butanol fraction is typically enriched with phytoecdysteroids.

-

-

Column Chromatography:

-

Subject the butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values to known phytoecdysteroid standards.

-

-

Gel Filtration:

-

Further purify the phytoecdysteroid-rich fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

-

Preparative HPLC:

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis by HPLC-UV

Objective: To quantify the amount of this compound in a plant extract.[3]

Instrumentation:

-

HPLC system with a UV detector

-

YMC J'sphere ODS C18 column (250 mm × 4.6 mm, 4 µm) or equivalent

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Prepare the plant extract sample by dissolving a known weight in the mobile phase and filtering it.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

Objective: To evaluate the antifeedant activity of this compound against a model insect herbivore, Spodoptera litura.

Materials:

-

Third-instar larvae of Spodoptera litura

-

Fresh castor bean (Ricinus communis) leaves

-

Purified this compound

-

Acetone (B3395972) (as a solvent)

-

Petri dishes

-

Filter paper

-

Leaf area meter

Protocol:

-

Prepare a series of concentrations of this compound in acetone.

-

Cut leaf discs of a standard size from the castor bean leaves.

-

Dip the leaf discs in the respective test solutions and allow the solvent to evaporate completely. Control discs are dipped in acetone alone.

-

Place one treated leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a single, pre-starved third-instar larva of S. litura into each Petri dish.

-

After a defined period (e.g., 24 hours), remove the larva and measure the area of the leaf disc consumed using a leaf area meter.

-

Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using appropriate formulas.

-

Determine the EC50 (the concentration that causes 50% feeding deterrence) by probit analysis.

Antifungal Bioassay (Mycelial Growth Inhibition Assay)

Objective: To assess the antifungal activity of this compound against a model plant pathogenic fungus, Fusarium oxysporum.

Materials:

-

Pure culture of Fusarium oxysporum

-

Potato Dextrose Agar (PDA) medium

-

Purified this compound

-

Dimethyl sulfoxide (B87167) (DMSO) (as a solvent)

-

Petri dishes

-

Cork borer

Protocol:

-

Prepare PDA medium and autoclave it.

-

While the medium is still molten, add various concentrations of this compound (dissolved in a small amount of DMSO) to create a series of amended media. A control plate should contain only DMSO.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug of F. oxysporum taken from the edge of an actively growing culture using a sterile cork borer.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration.

-

Determine the IC50 (the concentration that causes 50% inhibition of mycelial growth) by regression analysis.

Potential Signaling Pathways

While direct experimental evidence linking this compound to specific plant signaling pathways is currently lacking, its structural similarity to brassinosteroids and its role as a defense compound suggest potential interactions with key defense-related hormonal pathways.

Jasmonic Acid (JA) Signaling

The JA signaling pathway is central to plant defense against insect herbivores and necrotrophic pathogens. A key regulatory complex in this pathway is the SCFCOI1-JAZ co-receptor system. It is plausible that this compound, or its metabolites, could modulate this pathway, potentially by influencing the stability of JAZ repressor proteins or the activity of downstream transcription factors like MYC2.

Caption: Putative interaction of this compound with the JA signaling pathway.

Salicylic Acid (SA) Signaling

The SA pathway is primarily involved in defense against biotrophic pathogens. The master regulator of this pathway is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Future research could investigate whether this compound treatment can induce the expression of SA-responsive genes, such as PR-1 (PATHOGENESIS-RELATED 1), which would suggest an interaction with this pathway.

Caption: Hypothetical role of this compound in the SA signaling pathway.

Brassinosteroid (BR) Signaling

Given the structural similarity between phytoecdysteroids and brassinosteroids, a direct interaction with the BR signaling pathway is a compelling hypothesis. Brassinosteroids are perceived by the cell surface receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1). It is conceivable that this compound could act as an agonist or antagonist of BRI1, thereby influencing plant growth and stress responses.

Caption: Potential interaction of this compound with the BR signaling pathway.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the peer-reviewed literature regarding the direct effects of this compound on insect feeding and pathogen growth. The tables below are structured to accommodate future findings and highlight the key parameters that require investigation.

Table 1: Antifeedant Activity of this compound against Spodoptera litura

| Concentration (µg/mL) | Antifeedant Index (%) | Larval Mortality (%) | EC50 (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Antifungal Activity of this compound against Fusarium oxysporum

| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | IC50 (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound represents a promising but underexplored component of plant chemical defenses. While its presence in medicinal plants like Achyranthes bidentata is established, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This technical guide has outlined the necessary experimental frameworks to begin filling these gaps.

Future research should prioritize:

-

Quantitative bioassays: Determining the EC50 and IC50 values of this compound against a range of economically important insect pests and plant pathogens.

-

Signaling pathway elucidation: Investigating the interaction of this compound with the JA, SA, and BR signaling pathways through genetic and molecular approaches, such as quantitative PCR of defense-related genes and protein-ligand binding assays.

-

Biosynthetic pathway characterization: Identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound to enable potential metabolic engineering of crops for enhanced pest resistance.

A deeper understanding of this compound's role in plant defense will not only advance our knowledge of plant-insect and plant-pathogen interactions but also open avenues for the development of novel, bio-based pesticides and pharmaceuticals.

References

The Dawn of Phytoecdysteroids: A Technical Chronicle of 25R-Inokosterone's Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids, a class of plant-derived steroids structurally analogous to insect molting hormones, have garnered significant scientific interest for their diverse biological activities in mammals, including anabolic and adaptogenic properties. This technical guide provides a comprehensive overview of the discovery and history of phytoecdysteroids, with a specific focus on 25R-Inokosterone, a prominent member of this class. We delve into the seminal moments of its isolation and structural elucidation, present key quantitative data in a comparative format, detail the experimental protocols that have been pivotal in its study, and visualize the current understanding of its molecular signaling pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of these remarkable natural compounds.

A Historical Perspective: The Unveiling of Phytoecdysteroids

The story of phytoecdysteroids begins not in the botanical realm, but in entomology. In 1954, Butenandt and Karlson first isolated the insect molting hormone, ecdysone, from silkworm pupae. The structural elucidation of this compound in 1965 revealed a polyhydroxylated steroidal backbone, a discovery that laid the groundwork for the subsequent identification of similar compounds in plants.

Almost concurrently, in the mid-1960s, researchers made the serendipitous discovery of these "arthropod hormones" in various plant species. This marked the birth of the field of phytoecdysteroid research. One of the most significant early discoveries was that of 20-hydroxyecdysone (B1671079) (also known as ecdysterone), which remains one of the most studied phytoecdysteroids to this day.

The focus of this guide, Inokosterone (B78545), was first isolated in 1968 by Takemoto and his colleagues from the roots of Achyranthes fauriei. This discovery was a pivotal moment, expanding the known structural diversity of phytoecdysteroids. It was not until 2004 that the C-25 epimers of inokosterone, this compound and 25S-Inokosterone, were definitively isolated from Achyranthes bidentata Blume, and their absolute configurations were elucidated for the first time.[1] This work also provided the first report of their 13C NMR data, a crucial step for their unambiguous identification in future studies.[1]

Quantitative Analysis of this compound and Related Phytoecdysteroids

For researchers and drug development professionals, understanding the quantitative aspects of phytoecdysteroids is paramount. This includes their prevalence in various plant sources and their comparative biological efficacy. The following tables summarize key quantitative data from the scientific literature.

Table 1: Concentration of Phytoecdysteroids in Achyranthes bidentata

| Compound | Plant Part | Concentration (% dry weight) | Reference |

| This compound | Roots | Data not specified in reviewed literature | [2][3] |

| 25S-Inokosterone | Roots | Data not specified in reviewed literature | [2] |

| 20-Hydroxyecdysone | Roots | Can reach high concentrations (e.g., 1-3%) | |

| Inokosterone (unspecified epimer) | Roots | Present |

Table 2: Comparative Anabolic Activity of Phytoecdysteroids

| Compound | Model System | Endpoint | Result | Reference |

| 20-Hydroxyecdysone | C2C12 murine myotubes | Protein Synthesis | Up to 20% increase | |

| 20-Hydroxyecdysone | Rats | Grip Strength | 18% increase (5mg/kg/day) | |

| Inokosterone (unspecified epimer) | Mice | LD50 (intraperitoneal) | 7.8 g/kg | |

| 20-Hydroxyecdysone | Mice | LD50 (intraperitoneal) | 6.4 g/kg | |

| Turkesterone | C2C12 murine myotubes | Protein Synthesis | Stronger response than Ponasterone A and Polypodine B |

Experimental Protocols: A Methodological Guide

The ability to reliably isolate, identify, and assess the biological activity of phytoecdysteroids is fundamental to advancing research in this field. This section provides detailed methodologies for key experiments.

Isolation and Purification of this compound from Achyranthes bidentata

The following protocol is a composite based on established methods for phytoecdysteroid extraction and purification.

1. Extraction:

-

Plant Material: Air-dried and powdered roots of Achyranthes bidentata.

-

Solvent: 80% ethanol.

-

Procedure: Reflux the powdered root material with 80% ethanol. Concentrate the resulting extract under reduced pressure to obtain a crude residue.

2. Liquid-Liquid Partitioning:

-

Suspend the crude residue in water and perform sequential extractions with petroleum ether and then n-butanol.

-

The n-butanol fraction will contain the majority of the phytoecdysteroids.

3. Chromatographic Purification:

-

Initial Chromatography: Subject the n-butanol fraction to column chromatography on a D101 porous polymer resin.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used. The exact gradient profile should be optimized based on the specific separation.

-

Detection: UV detection at approximately 245 nm.

-

Fraction Collection: Collect fractions corresponding to the elution times of known phytoecdysteroid standards, including this compound.

-

4. Structure Elucidation:

-

The purified compounds are subjected to spectroscopic analysis for structural confirmation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are employed to establish connectivity and stereochemistry.

Quantification of this compound using HPLC

1. Sample Preparation:

-

Prepare a standardized extract of the plant material as described in the isolation protocol.

-

Prepare a series of standard solutions of purified this compound of known concentrations.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common starting point is a 25:75 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 245 nm.

-

Injection Volume: 20 µL.

3. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

In Vitro Muscle Protein Synthesis Assay

1. Cell Culture:

-

Cell Line: C2C12 murine myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation: To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum when the myoblasts reach confluence.

2. Treatment:

-

After 4-5 days of differentiation, treat the myotubes with varying concentrations of this compound or other phytoecdysteroids for a specified period (e.g., 24 hours).

3. Measurement of Protein Synthesis (SUnSET method):

-

Puromycin (B1679871) Treatment: Add puromycin (a tRNA structural analog that incorporates into nascent polypeptide chains) to the culture medium at a final concentration of 1 µg/mL for the last 30 minutes of the treatment period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody that specifically recognizes puromycin.

-

Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

The intensity of the bands corresponds to the rate of protein synthesis.

-

Visualizing the Mechanism: Signaling Pathways of Phytoecdysteroids

While the signaling mechanisms of phytoecdysteroids in insects are well-characterized, their mode of action in mammals is still an active area of research. Evidence suggests that their anabolic effects in muscle cells are not mediated by the classical nuclear androgen receptors, but rather through a membrane-associated signaling cascade. The PI3K/Akt/mTOR pathway has been identified as a key player in this process.

Caption: Proposed signaling pathway for phytoecdysteroid-induced muscle protein synthesis.

Conclusion and Future Directions

The discovery of phytoecdysteroids, and specifically this compound, has opened up exciting avenues for research into novel therapeutics. Their demonstrated anabolic properties, coupled with a favorable safety profile, make them attractive candidates for addressing muscle wasting conditions and for applications in sports nutrition. However, this technical guide also highlights areas where further research is critically needed. Precise quantification of this compound in various plant sources, comprehensive comparative studies of the biological activities of different phytoecdysteroids, and a more detailed elucidation of their signaling pathways in mammals are all essential next steps. The methodologies and data presented herein provide a solid foundation for these future investigations, which hold the promise of unlocking the full therapeutic potential of these fascinating natural compounds.

References

The Biological Activity of 25R-Inokosterone on Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid class of hormones. While primarily known for their role in insect molting, ecdysteroids have garnered significant interest for their diverse biological activities in mammalian systems. This technical guide provides an in-depth overview of the known effects of this compound and its close analogue, 20-hydroxyecdysone, on mammalian cells, with a focus on its anabolic, anti-inflammatory, and anti-cancer properties. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these activities, and visualizes the underlying signaling pathways.

Anabolic Activity in Muscle Cells

Ecdysteroids, including this compound, have demonstrated significant anabolic effects on mammalian skeletal muscle, promoting protein synthesis and muscle hypertrophy. These effects are particularly relevant for research in sarcopenia, cachexia, and sports performance.

Quantitative Data

The anabolic effects of ecdysteroids have been quantified in vitro, primarily using the C2C12 myotube model. The data below is for 20-hydroxyecdysone, a closely related and well-studied ecdysteroid.

| Parameter | Ecdysteroid Concentration | Result | Cell Line | Reference |

| Protein Synthesis | 1 µM | ~20% increase over control | C2C12 | [1][2] |

| Myotube Diameter | 1 µM | Significant increase comparable to IGF-1 | C2C12 | [1][2] |

| Myotube Diameter | 10 µM | Dose-dependent increase | C2C12 | [3] |

| Akt Phosphorylation | 0.1 µM - 10 µM | Dose-dependent increase (3 to 5-fold) | C2C12 |

Signaling Pathway: PI3K/Akt/mTOR

The anabolic effects of ecdysteroids are largely mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. Activation of this pathway leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth.

Experimental Protocols

This protocol details the methodology to assess the hypertrophic effects of this compound on C2C12 myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM, 2% Horse Serum (HS), 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixation solution: 4% Paraformaldehyde (PFA) in PBS

-

Staining solution: Myosin Heavy Chain (MHC) primary antibody, fluorescently labeled secondary antibody, DAPI

Procedure:

-

Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.

-

Differentiation: Once confluent, replace GM with DM to induce myotube formation. Culture for 4-6 days, replacing DM every 48 hours.

-

Treatment: Prepare serial dilutions of this compound in DM. Replace the medium with the treatment solutions and incubate for 48-72 hours. Include a vehicle control (DMSO in DM).

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibody against MHC overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the diameter of at least 50 individual myotubes per treatment condition using image analysis software.

-

This protocol describes the detection of phosphorylated proteins in the Akt/mTOR pathway.

Materials:

-

C2C12 myotubes treated as described above.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse treated C2C12 myotubes in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash with TBST.

-

Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

-

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

Quantitative Data

Specific quantitative data for this compound's anti-inflammatory effects are emerging. The table below provides a template for how such data can be presented, with example values.

| Parameter | Cell Line | Stimulant | Inokosterone Concentration | Result (IC50 or % Inhibition) | Reference |

| NF-κB Activity | RAW 264.7 | LPS | Data Needed | Data Needed | |

| TNF-α Production | THP-1 | LPS | Data Needed | Data Needed | |

| IL-6 Production | RAW 264.7 | LPS | Data Needed | Data Needed |

Note: Further research is required to populate this table with specific data for this compound.

Signaling Pathway: NF-κB

This compound is thought to inhibit the canonical NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

-

Mammalian cells (e.g., HEK293T or RAW 264.7)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

LPS (Lipopolysaccharide)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence (Firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of NF-κB activity by this compound compared to the LPS-stimulated control.

Anti-cancer and Pro-apoptotic Activity

Preliminary evidence suggests that ecdysteroids may possess anti-cancer properties by inducing apoptosis in cancer cells.

Quantitative Data

The cytotoxic effects of this compound against various cancer cell lines can be quantified by determining the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Data Needed | |

| Jurkat | T-cell Leukemia | Data Needed | |

| MCF-7 | Breast Cancer | Data Needed | |

| A549 | Lung Carcinoma | Data Needed |

Note: Specific IC50 values for this compound are needed from further experimental studies.

Signaling Pathway: Intrinsic Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, Jurkat, MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining:

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cell lysates

-

Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis: Prepare cell lysates from treated and control cells.

-

Assay Reaction:

-

Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

-

Allow the reaction to proceed at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays).

-

Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the untreated control.

Conclusion

This compound and related ecdysteroids present a compelling profile of biological activities in mammalian cells, with significant potential in various therapeutic areas. The anabolic effects on muscle cells are the most well-documented, with a clear mechanism involving the PI3K/Akt/mTOR pathway. The anti-inflammatory and anti-cancer properties, while promising, require further quantitative investigation to fully elucidate their mechanisms and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted biological activities of this compound.

References

- 1. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate increases myotube diameter via activation of MEK/ERK pathway in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

25R-Inokosterone Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid family of hormones that play a critical role in arthropod development, including molting and reproduction. These compounds exert their effects through binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2][3] The activated EcR/USP heterodimer binds to ecdysone response elements (EcREs) on DNA, thereby regulating the transcription of target genes.[1][3] This signaling cascade makes the ecdysone receptor a prime target for the development of selective insecticides. This technical guide provides an in-depth overview of this compound's binding affinity for the ecdysone receptor, details relevant experimental protocols, and outlines the associated signaling pathway.

Data Presentation: Receptor Binding Affinity

The binding affinity of ecdysteroids to the EcR/USP complex is a key determinant of their biological activity. Quantitative data on the binding affinity of this compound is presented below in the context of other known ecdysone agonists. The data is derived from competitive binding assays using intact Sf-9 cells (from Spodoptera frugiperda), where the inhibition of [³H]ponasterone A ([³H]PoA) binding is measured. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

| Compound | Relative Potency (IC50) in Sf-9 Cells |

| Tebufenozide (RH-5992) | +++++ |

| Methoxyfenozide (RH-2485) | ++++ |

| Ponasterone A | +++ |

| 20-Hydroxyecdysone | ++ |

| Cyasterone | + |

| RH-5849 | +/- |

| Makisterone (B1173491) A | +/- |

| Inokosterone | +/- |

| Ecdysone | - |

Table 1: Relative binding potency of various ecdysone agonists to the ecdysone receptor in Sf-9 cells, as determined by competitive displacement of [³H]ponasterone A. The order of potency is shown with '+++++' representing the highest affinity and '-' representing the lowest. Inokosterone shows a comparable or slightly lower affinity than makisterone A.

Experimental Protocols

The determination of receptor binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative assay using an insect cell line that expresses the ecdysone receptor, such as Drosophila melanogaster Kc cells or Spodoptera frugiperda Sf-9 cells.

Competitive Radioligand Binding Assay for Ecdysteroid Receptor

Objective: To determine the binding affinity (IC50, and subsequently Ki) of a test compound (e.g., this compound) for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]ponasterone A) for binding to the receptor.

Materials:

-

Cell Line: Spodoptera frugiperda Sf-9 cells or Drosophila melanogaster Kc cells.

-

Radioligand: [³H]ponasterone A (a high-affinity ecdysteroid).

-

Test Compound: this compound and other ecdysteroids for comparison.

-

Binding Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, NaCl, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

96-well Filter Plates: With glass fiber filters.

-

Cell Scraper

-

Homogenizer

-

Centrifuge

-

Scintillation Counter

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Sf-9 or Kc cells in the appropriate medium and conditions until they reach a sufficient density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in ice-cold binding buffer and homogenize them using a Dounce or polytron homogenizer to lyse the cells and release the membrane fractions containing the EcR.

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A serial dilution of the unlabeled test compound (this compound) or a known competitor (e.g., unlabeled ponasterone A for determining non-specific binding).

-

A fixed concentration of the radioligand, [³H]ponasterone A (typically at a concentration close to its Kd value).

-

The cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the membrane fragments with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The data will be in the form of counts per minute (CPM) for each concentration of the test compound.

-

Plot the percentage of specific binding of [³H]ponasterone A against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Visualization

Ecdysone Signaling Pathway

The binding of this compound to the Ecdysone Receptor (EcR) initiates a cascade of gene regulation. The EcR forms a heterodimer with the Ultraspiracle protein (USP). This ligand-bound heterodimer then binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, leading to their transcription.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay described in the "Experimental Protocols" section.

Conclusion

This compound, like other ecdysteroids, functions as an agonist of the ecdysone receptor. While precise high-affinity binding data for this compound is not as readily available as for some synthetic agonists, competitive binding assays provide a robust framework for quantifying its receptor affinity. The methodologies and pathway information presented in this guide offer a comprehensive resource for researchers in the fields of entomology, endocrinology, and insecticide development. Further studies employing the detailed protocols outlined herein will be instrumental in elucidating the precise structure-activity relationships of this compound and other phytoecdysteroids, paving the way for the design of novel and specific insect control agents.

References

- 1. Scholars@Duke publication: Functional ecdysone receptor is the product of EcR and Ultraspiracle genes. [scholars.duke.edu]

- 2. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 25R-Inokosterone Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 25R-Inokosterone's interaction with its primary protein target, the Ecdysone (B1671078) Receptor (EcR). This compound, a phytoecdysteroid, plays a significant role in insect physiology, primarily through its interaction with the EcR, a nuclear receptor that governs molting and metamorphosis. Understanding this interaction at a molecular level through computational modeling is crucial for the development of novel insecticides and for elucidating the intricate mechanisms of steroid hormone action.

Introduction to this compound and its Target

This compound is a member of the ecdysteroid family of steroid hormones, which are vital for the developmental processes of arthropods. The primary molecular target of this compound and other ecdysteroids is the Ecdysone Receptor (EcR). EcR does not function as a monomer but forms a heterodimer with the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP heterodimer is a ligand-activated transcription factor. Upon binding of an ecdysteroid like this compound to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes. This signaling cascade ultimately orchestrates complex physiological processes such as molting and metamorphosis.[1][2][3]

Quantitative Data: Binding Affinities of Ecdysteroids to the Ecdysone Receptor

| Ligand | Receptor Source | Method | Binding Affinity | Reference |

| Ponasterone A | Chilo suppressalis EcR/USP | Radioligand Binding Assay | Kd = 1.2 nM | [4] |

| Ponasterone A | Drosophila melanogaster EcR | - | EC50 = 35 nM | - |

| 20-Hydroxyecdysone | Chilo suppressalis EcR/USP | Radioligand Binding Assay | Kd = 38 nM | [4] |

| Tebufenozide (non-steroidal agonist) | Plutella xylostella EcR/USP | Radioligand Binding Assay | IC50 = 80.58 nM | [5] |

In Silico Modeling Experimental Protocols

This section outlines the detailed methodologies for the in silico modeling of this compound's interaction with the EcR/USP heterodimer.

Homology Modeling of the Target Protein (if required)

If a crystal structure of the target EcR/USP complex from the species of interest is not available in the Protein Data Bank (PDB), a homology model can be built.

Protocol:

-

Template Selection: Identify a suitable template structure with high sequence identity to the target protein using a BLAST search against the PDB database. For the EcR/USP complex, structures such as PDB IDs 1Z5X or 2R40 can serve as excellent templates.[6]

-

Sequence Alignment: Perform a sequence alignment of the target protein sequence with the template sequence using tools like ClustalW or T-Coffee.

-

Model Building: Use homology modeling software such as MODELLER or SWISS-MODEL to generate the 3D model of the target protein based on the sequence alignment and the template structure.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis, and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the EcR/USP complex from the PDB (e.g., PDB ID: 1Z5X ).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for the amino acid residues at a physiological pH.

-

Assign partial charges to the protein atoms using a force field like AMBER or CHARMM. This can be performed using software like AutoDock Tools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Optimize the ligand's geometry using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field.

-

Assign partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site on the EcR subunit. This is typically the ligand-binding pocket where the natural ligand binds.

-

Generate a grid box that encompasses the entire binding site. The grid parameters define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Perform the docking using software like AutoDock Vina, GOLD, or Glide.

-

The software will generate multiple binding poses of the ligand within the receptor's active site.

-

These poses are scored based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Identify the most favorable binding mode based on the lowest binding energy and the interactions with key amino acid residues in the binding pocket.

-